molecular formula C14H11FN4O2S B2918709 methyl 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate CAS No. 893910-99-1

methyl 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate

Cat. No.: B2918709
CAS No.: 893910-99-1
M. Wt: 318.33
InChI Key: OUXQCLDPICLWCR-UHFFFAOYSA-N
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Description

Methyl 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This structure is known for its significant biological activities, particularly in medicinal chemistry. The compound is characterized by the presence of a fluorophenyl group and a sulfanyl acetate moiety, which contribute to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate are not fully understood. It has been found that similar pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory activity against CDK2, a cyclin-dependent kinase . These compounds interact with CDK2, a protein that plays a crucial role in cell cycle regulation .

Cellular Effects

The cellular effects of Methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate are not well-studied. Related compounds have shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . These compounds inhibit the growth of these cell lines, suggesting that they may influence cell function and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of Methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate is not known. Similar compounds have shown inhibitory activity against CDK2 . This suggests that these compounds may bind to CDK2, inhibiting its activity and leading to alterations in cell cycle progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate typically involves multiple steps One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized with a fluorophenyl groupReaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

Methyl 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

  • 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate

Uniqueness

Methyl 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2S/c1-21-12(20)7-22-14-11-6-18-19(13(11)16-8-17-14)10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXQCLDPICLWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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